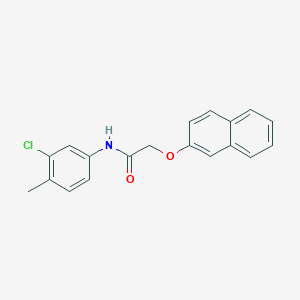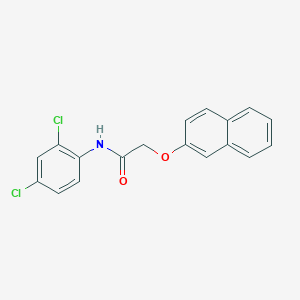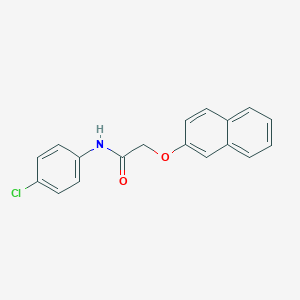![molecular formula C22H14FNO3 B398727 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE](/img/structure/B398727.png)
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide group attached to a fluorinated phenyl ring, which is further connected to a chromenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid and 2-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it can interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
類似化合物との比較
Similar Compounds
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Another coumarin derivative with similar structural features.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A coumarin derivative with fluorine atoms, known for its anticancer properties.
Uniqueness
2-FLUORO-N~1~-[3-(2-OXO-2H-CHROMEN-3-YL)PHENYL]BENZAMIDE is unique due to its specific combination of a fluorinated phenyl ring and a chromenyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C22H14FNO3 |
|---|---|
分子量 |
359.3g/mol |
IUPAC名 |
2-fluoro-N-[3-(2-oxochromen-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H14FNO3/c23-19-10-3-2-9-17(19)21(25)24-16-8-5-7-14(12-16)18-13-15-6-1-4-11-20(15)27-22(18)26/h1-13H,(H,24,25) |
InChIキー |
QMRAYVQAQAPXGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B398644.png)
![2-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398645.png)


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B398649.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B398653.png)






